

# 4-Nitrophenyl Trifluoroacetate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 4-Nitrophenyl trifluoroacetate

Cat. No.: B145950

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CAS Number: 658-78-6

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Nitrophenyl trifluoroacetate** (NPTFA), also known by its IUPAC name (4-nitrophenyl) 2,2,2-trifluoroacetate and as Sakakibara's Reagent, is a highly reactive organic compound widely utilized in biochemical and pharmaceutical research.<sup>[1][2][3][4]</sup> Its utility stems from the presence of a trifluoroacetate group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This property renders it an excellent acylating agent, particularly in the synthesis of peptides and as a chromogenic substrate for enzyme assays.<sup>[2]</sup> <sup>[5]</sup> This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of **4-nitrophenyl trifluoroacetate**.

## Chemical and Physical Properties

**4-Nitrophenyl trifluoroacetate** is a beige to yellow crystalline solid at room temperature.<sup>[3]</sup> It is soluble in organic solvents such as methanol and acetonitrile.<sup>[1]</sup> Key quantitative properties are summarized in the table below.

Property	Value	References
CAS Number	658-78-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>4</sub>	[1]
Molecular Weight	235.12 g/mol	[1]
Appearance	White or Colorless to Yellow powder, lump, or clear liquid; Beige crystalline	[3]
Melting Point	35-39 °C	[3]
Boiling Point	120 °C at 12 mmHg	[3]
Density	1.5675 g/cm <sup>3</sup> (estimate)	[3]

## Experimental Protocols

### Synthesis of 4-Nitrophenyl Trifluoroacetate

A common method for the synthesis of **4-nitrophenyl trifluoroacetate** is the direct acylation of 4-nitrophenol with trifluoroacetic anhydride.[6] Pyridine is often used as a catalyst.[7]

Materials:

- 4-Nitrophenol
- Trifluoroacetic anhydride (TFAA)
- Pyridine (catalytic amount)
- Carbon tetrachloride (or other suitable anhydrous solvent)
- Anhydrous sodium sulfate
- Chloroform
- Hexane

#### Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve 4-nitrophenol in anhydrous carbon tetrachloride.
- Add a catalytic amount of pyridine to the solution.
- Slowly add a stoichiometric equivalent of trifluoroacetic anhydride to the stirred solution at room temperature.
- The reaction is typically rapid.[7] Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a mixture of chloroform and hexane to yield the final product.[3] The product can also be purified by sublimation in vacuo.[3]

## Application in Solid-Phase Peptide Synthesis (SPPS)

**4-Nitrophenyl trifluoroacetate** is used to create activated esters of N-protected amino acids, which then readily react with the free amino group of a growing peptide chain on a solid support.[2]

Principle: The electron-withdrawing trifluoroacetate group makes the carbonyl carbon of the amino acid highly electrophilic, facilitating the formation of a peptide bond.[2]

#### General Protocol for Coupling:

- Activation of Amino Acid: React the N-protected amino acid with **4-nitrophenyl trifluoroacetate** in the presence of a non-nucleophilic base (e.g., diisopropylethylamine -

DIPEA) in an anhydrous solvent like dimethylformamide (DMF). This forms the 4-nitrophenyl active ester of the amino acid.

- Deprotection: The N-terminal protecting group (e.g., Fmoc) of the peptide chain attached to the solid-phase resin is removed using a suitable deprotection agent (e.g., piperidine in DMF).[8][9]
- Coupling: The activated 4-nitrophenyl ester of the amino acid is added to the resin-bound peptide. The free N-terminal amine of the peptide attacks the activated carbonyl carbon, forming a new peptide bond and releasing 4-nitrophenol.[2]
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- The cycle of deprotection and coupling is repeated until the desired peptide sequence is synthesized.[10]

## Enzyme Assay using 4-Nitrophenyl Trifluoroacetate

**4-Nitrophenyl trifluoroacetate** can be used as a chromogenic substrate for various esterases and lipases. The enzymatic hydrolysis of the ester bond releases 4-nitrophenol, which, in its phenolate form at alkaline pH, produces a yellow color that can be quantified spectrophotometrically.[5][11]

Materials:

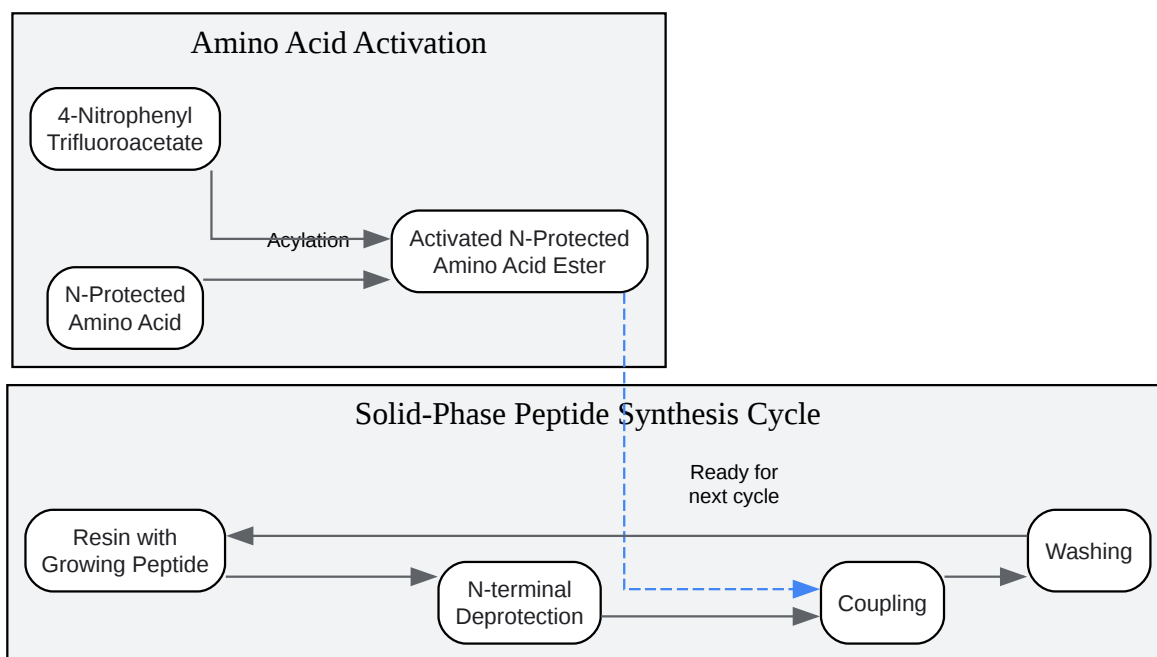
- Enzyme solution
- **4-Nitrophenyl trifluoroacetate** stock solution (dissolved in a suitable organic solvent like ethanol or methanol)
- Assay buffer (e.g., sodium phosphate buffer, pH adjusted to the enzyme's optimum)[11]
- Microplate reader or spectrophotometer

Procedure:

- Prepare a working solution of **4-nitrophenyl trifluoroacetate** by diluting the stock solution in the assay buffer immediately before use.[12]

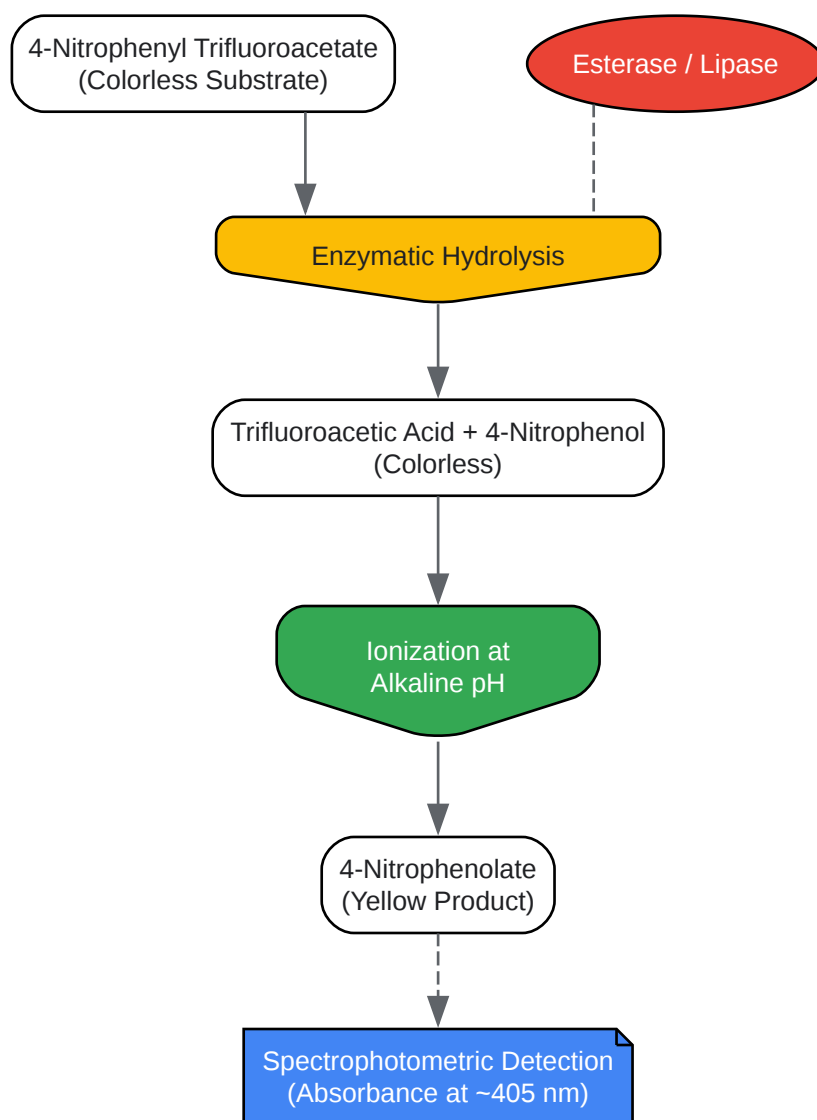
- In a microplate well or cuvette, add the assay buffer and the enzyme solution.
- Initiate the reaction by adding the **4-nitrophenyl trifluoroacetate** working solution.
- Immediately monitor the increase in absorbance at approximately 405 nm over time.[12][13]
- A no-enzyme control should be included to account for the spontaneous hydrolysis of the substrate.[12]
- The rate of the reaction is proportional to the enzyme activity and can be calculated using the Beer-Lambert law, with the molar extinction coefficient of 4-nitrophenolate.[12]

## Mandatory Visualizations



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Caption: Workflow for Solid-Phase Peptide Synthesis using an activated amino acid.



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